5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane
Description
5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane is a spirocyclic ketal characterized by a unique spiro[2.4] ring system, comprising a bicyclic structure where two oxygen atoms bridge a 5-membered and a 4-membered ring. The compound features methyl substituents at both 5th positions of the smaller ring, contributing to steric and electronic modulation. While spiroketals are widely studied in natural product chemistry (e.g., insect pheromones, defensive secretions), the spiro[2.4] system is exceptionally rare compared to more common systems like spiro[5.5] or spiro[4.4] .
Properties
IUPAC Name |
5,5-dimethyl-1,6-dioxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)3-7(4-8-6)5-9-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRSKGQQAEOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CO1)CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, allowing for the azeotropic removal of water. The resulting product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Amines and thiols.
Scientific Research Applications
5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane exerts its effects involves its interaction with various molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved often include oxidative stress responses and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane and analogous spiroketals:
Key Observations :
- Substituents : Methyl groups at the 5,5 positions in the target compound differ from substituents in other spiroketals (e.g., 2-methyl or 2-ethyl groups in spiro[5.5] or spiro[4.5] systems). This positioning may reduce steric hindrance in the target compound compared to derivatives with axial substituents.
- Biological Relevance : Unlike spiro[5.5] and spiro[4.5] compounds, which are often insect-derived or pheromone analogs, the biological role of spiro[2.4] systems remains unexplored, suggesting a synthetic or niche natural origin.
Physicochemical Properties
- Volatility : Smaller spiro[2.4] systems (e.g., C₇H₁₂O₂) are expected to be more volatile than larger analogs (e.g., C₁₁H₂₀O₂), impacting applications in pheromone delivery or atmospheric reactivity.
- Stability : The spiro[2.4] system’s strain may render it more prone to acid-catalyzed ring-opening compared to spiro[5.5] derivatives, which exhibit stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
